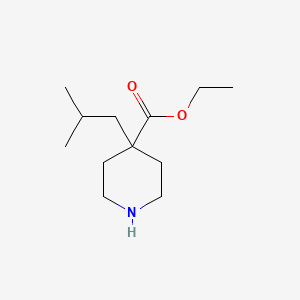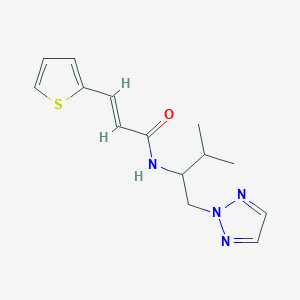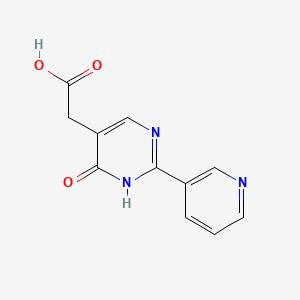
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that features both pyrazole and pyrrole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde typically involves the formation of the pyrazole and pyrrole rings followed by their coupling. One common method involves the reaction of 1-methylpyrazole-4-carbaldehyde with pyrrole under specific conditions. For instance, the reaction can be carried out using sodium tetrahydroborate in methanol at room temperature for several hours, followed by acidification with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.
化学反应分析
Types of Reactions
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the pyrazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-methanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
科学研究应用
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain kinases, which are involved in signaling pathways related to cancer cell proliferation .
相似化合物的比较
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid: Oxidized form of the original compound.
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-methanol: Reduced form of the original compound.
Uniqueness
1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of pyrazole and pyrrole rings, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
属性
IUPAC Name |
1-(1-methylpyrazol-4-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-11-6-9(4-10-11)12-3-2-8(5-12)7-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISJBFIEJTZSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol](/img/structure/B2710634.png)

![N-BENZYL-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2710636.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)
![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B2710643.png)


![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2710648.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2710650.png)



